(1-Methoxy-4-phenylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-4-phenylcyclohexyl)methanamine is a chemical compound with the molecular formula C14H21NO It is known for its unique structure, which includes a methoxy group, a phenyl group, and a cyclohexyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-phenylcyclohexyl)methanamine typically involves multiple steps. One common method includes the Friedel-Crafts acylation of cyclohexanone followed by a series of reactions to introduce the methoxy and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(1-Methoxy-4-phenylcyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Methoxy-4-phenylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to act as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reabsorption. This interaction affects the levels of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A noncompetitive NMDA receptor antagonist with similar structural features.
Rolicyclidine: Similar in effects to phencyclidine but with less potency and more sedative effects.
Uniqueness
(1-Methoxy-4-phenylcyclohexyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1-methoxy-4-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-16-14(11-15)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 |
InChI Key |
QTAFPTDZNGIUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC(CC1)C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.